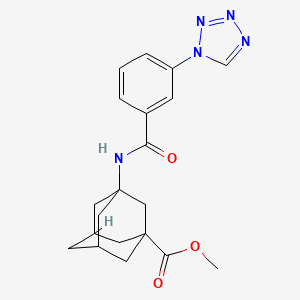
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Cytotoxic Activity
This compound has been tested for its cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . The results indicated that it could potentially inhibit these cancer cells, making it a potential candidate for cancer treatment .
Antifungal Activity
Compounds bearing imidazo[2,1-b]thiazole scaffolds, like the one , have been found to exhibit antifungal properties . This suggests that it could be used in the development of new antifungal drugs.
Antibacterial Activity
Similarly, these compounds have also shown antibacterial properties . This indicates a potential use in the creation of new antibiotics.
Anti-inflammatory Properties
Research has shown that these compounds can have anti-inflammatory effects . This suggests a potential use in the treatment of conditions characterized by inflammation.
Antihypertensive Properties
These compounds have also been found to have antihypertensive properties . This means they could potentially be used in the treatment of high blood pressure.
Use as CFTR-Selective Potentiators
Compounds with imidazo[2,1-b]thiazole scaffolds have been used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators . This suggests a potential application in the treatment of cystic fibrosis.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various enzymes and receptors, leading to their diverse biological activities .
Pharmacokinetics
It’s generally known that clinically viable drugs require higher bioavailability and hence greater water solubility .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c24-27(25,19-8-7-15-4-1-2-5-16(15)12-19)22-11-9-18-14-26-20(23-18)17-6-3-10-21-13-17/h1-8,10,12-14,22H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKFQJDNZYVPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2514156.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)
![1-Bromo-3-[(methylsulfanyl)methyl]benzene](/img/structure/B2514161.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2514164.png)


![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2514168.png)
![Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2514169.png)

![Methyl 3-[[6-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2514172.png)